molecular formula C9H10FN B13066197 Cis-2-(4-fluorophenyl)cyclopropan-1-amine

Cis-2-(4-fluorophenyl)cyclopropan-1-amine

Cat. No.: B13066197
M. Wt: 151.18 g/mol
InChI Key: GTYFDGYGRFJTKJ-RKDXNWHRSA-N
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Description

Cis-2-(4-fluorophenyl)cyclopropan-1-amine is a chemical compound known for its unique structural features and potential applications in various fields. It is characterized by a cyclopropane ring substituted with a 4-fluorophenyl group and an amine group. This compound has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-(4-fluorophenyl)cyclopropan-1-amine typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a metal catalyst such as rhodium or copper.

    Substitution: The introduction of the 4-fluorophenyl group can be accomplished through a substitution reaction. This involves the reaction of a cyclopropane derivative with a fluorobenzene compound under suitable conditions.

    Amine Introduction: The final step involves the introduction of the amine group. This can be achieved through the reaction of the substituted cyclopropane with an amine source, such as ammonia or an amine derivative, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Cis-2-(4-fluorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

    Addition: Addition reactions can occur at the cyclopropane ring, leading to ring-opening or other structural modifications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can facilitate substitution reactions.

    Addition: Catalysts such as palladium, platinum, and nickel can promote addition reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Cis-2-(4-fluorophenyl)cyclopropan-1-amine has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as its role in drug development for neurological and psychiatric disorders.

    Industry: The compound is used in the production of fine chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of cis-2-(4-fluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Trans-2-(4-fluorophenyl)cyclopropan-1-amine: This isomer differs in the spatial arrangement of the substituents on the cyclopropane ring.

    2-(4-chlorophenyl)cyclopropan-1-amine: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring.

    2-(4-methylphenyl)cyclopropan-1-amine: This compound has a methyl group instead of a fluorine atom on the phenyl ring.

Uniqueness

Cis-2-(4-fluorophenyl)cyclopropan-1-amine is unique due to its specific spatial arrangement and the presence of a fluorine atom, which can influence its chemical reactivity and biological activity. The cis configuration may result in different interactions with molecular targets compared to its trans isomer, and the fluorine atom can enhance its stability and lipophilicity.

Properties

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

(1R,2R)-2-(4-fluorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H10FN/c10-7-3-1-6(2-4-7)8-5-9(8)11/h1-4,8-9H,5,11H2/t8-,9-/m1/s1

InChI Key

GTYFDGYGRFJTKJ-RKDXNWHRSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1N)C2=CC=C(C=C2)F

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)F

Origin of Product

United States

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